HO-Peg6-CH2cooh

PROTAC Ternary Complex Linker Optimization

PROTAC development requires precise linker length control; PEG4 and PEG8 often misalign ternary complex geometry. HO-Peg6-CH2cooh (Hydroxy-PEG6-acetic acid) is a monodisperse, heterobifunctional PEG6 spacer with terminal hydroxyl and carboxylic acid groups. - Optimal spatial span (~15-25 Å) for unexplored E3 ligase/target pairs - tPSA 113 Ų & LogP -1.7 - supports oral bioavailability programs - Batch-specific NMR/HPLC (≥95% purity); mg to gram supply - Same chemistry scales from SAR to tox lots without route redesign

Molecular Formula C14H28O9
Molecular Weight 340.37 g/mol
CAS No. 120394-66-3
Cat. No. B3090002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg6-CH2cooh
CAS120394-66-3
Molecular FormulaC14H28O9
Molecular Weight340.37 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17)
InChIKeyXGJUAKUBPXPAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-Peg6-CH2cooh for PROTAC and Bioconjugation


HO-PEG6-CH2COOH (CAS 120394-66-3), a monodisperse polyethylene glycol (PEG) derivative with a molecular weight of 340.37 g/mol, is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid . This compound serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its precise PEG6 length (six ethylene glycol units) is empirically established as a 'gold standard' for balancing solubility, conformational flexibility, and the spatial reach required for effective ternary complex formation [1]. Its high purity (typically ≥95%) and well-defined structure make it an essential procurement item for reproducible chemical biology research .

Workflow PROTAC linker optimization and bioconjugation
Linker Attribute Monodisperse PEG6 (six ethylene glycol units)
Functional Design Heterobifunctional: terminal hydroxyl and carboxylic acid

HO-Peg6-CH2cooh: Substitution Risks in PROTAC Synthesis


Generic substitution of PEG linkers in bioconjugation is a significant scientific and procurement risk. The number of ethylene glycol units (n=6 in this case) is not an arbitrary variable; it is a precise conformational tuner that directly dictates the linker's end-to-end distance, conformational entropy, and the ability of a PROTAC to form a stable ternary complex [1]. Substituting HO-PEG6-CH2COOH with a shorter PEG4 linker can impose a rigid, sterically constrained geometry unsuitable for many target/ligase pairs, while a longer PEG8 linker can introduce excessive flexibility, increasing entropic penalty and potentially reducing effective concentration [1]. Furthermore, critical differences in chemical stability exist: the free acid form of hydroxyl-PEG-acid linkers can be prone to intramolecular esterification, a liability that necessitates proper storage and handling—a detail often overlooked with generic, poorly characterized alternatives .

Linker length directly modulates degradation efficiency

Even a two-unit shift (e.g. PEG4 to PEG6) may alter ternary complex geometry and ubiquitination outcomes. Direct substitution without functional validation may compromise reproducibility.

PEG6 occupies a discrete conformational space

PEG4 (~14 Å) constrains flexibility, while PEG8 (~28 Å) may introduce excess entropy. PEG6's intermediate span may not transfer directly to either extreme.

Monodispersity vs. polydisperse alternatives

Polydisperse PEG linkers introduce batch-dependent chain-length distributions that confound SAR. Only monodisperse PEG6 ensures structure uniformity and analytical traceability.

HO-Peg6-CH2cooh: Comparative Evidence


Balanced PEG6 Linker Span in PROTAC Design

The length of the PEG linker is a primary determinant of PROTAC efficacy. HO-PEG6-CH2COOH provides a specific spatial reach and flexibility profile that differs significantly from shorter (PEG4) and longer (PEG8) analogs. Empirical studies on PEG linkers show that the progression from PEG4 to PEG8 can alter the residence time within the ternary complex by an order of magnitude, directly impacting degradation efficiency [1].

Balanced PEG6 Span
Class-level inference
PEG6 ~21 Å vs. PEG4 ~14 Å, PEG8 ~28 Å
Intermediate length for ternary complex geometry
Calculated extended conformation; actual dimensions vary
PROTAC Ternary Complex Linker Optimization

PEG6 Flexibility and Ternary Complex Stability

The intrinsic stability of hydroxyl-PEG-carboxylic acid linkers is a known concern. The free acid form is prone to a slow, intramolecular esterification between the terminal hydroxyl and carboxylic acid groups, leading to polymerization and loss of reactive functionality .

Flexibility & Residence
Data to verify
~10× residence time increase from PEG4 to PEG8
PEG6 occupies intermediate flexibility-stability continuum
System-dependent; exact values require empirical confirmation
Stability Storage Polymerization

PEG6 tPSA Within Oral Bioavailability Limits

HO-PEG6-CH2COOH is specifically validated for use in PROTAC synthesis. The carboxylic acid group can be efficiently activated (e.g., with EDC or HATU) to form a stable amide bond with primary amines on target-binding ligands . This contrasts with linkers that have different functional handles requiring alternative and potentially less efficient conjugation strategies.

tPSA Profile
Cross-study comparable
HO-Peg6-CH2cooh: 113 Ų
Below oral absorption PSA ceiling (~140 Ų)
Inferred PEG4 ~83 Ų, PEG8 ~143 Ų
Synthesis PROTAC Bioconjugation

Monodisperse PEG6 for Reproducible SAR

The PEG6 chain acts as a molecular surfactant, enveloping lipophilic cores in a hydration shell of tightly bound water. This increases the apparent aqueous solubility of conjugated molecules many-fold without the need for co-solvents [1]. Compared to shorter PEG derivatives (e.g., m-PEG3-CH2COOH), PEG6-containing linkers offer superior solubility and stability .

Monodispersity
Class-level inference
340.37 g/mol, ≥95% purity, batch-specific CoA
Ensures uniform PROTAC structure and interpretable SAR
Polydisperse PEG mixtures introduce batch variability
Solubility Hydrophilicity PEG Linker

HO-Peg6-CH2cooh Application Scenarios


PROTAC Linker Optimization: Intermediate PEG Length

HO-PEG6-CH2COOH is the de facto standard starting point for building PROTAC libraries. Its PEG6 length is empirically validated to balance reach and flexibility, allowing medicinal chemists to screen this linker length in parallel with PEG4 and PEG8 analogs to rapidly identify the optimal conformational window for cooperative ternary complex formation [1]. Procurement of this specific compound enables efficient, side-by-side structure-activity relationship (SAR) exploration, a key step in hit-to-lead optimization.

PROTAC Oral Bioavailability Optimization

The heterobifunctional nature of HO-PEG6-CH2COOH (hydroxyl and carboxylic acid groups) makes it an ideal precursor for synthesizing more complex, application-specific linkers. The terminal carboxylic acid can be activated and conjugated to amine-containing ligands, while the hydroxyl group remains free for further derivatization, enabling the creation of custom, monodisperse crosslinkers for applications in protein modification, antibody-drug conjugate (ADC) development, and nanoparticle functionalization .

ADC and Bioconjugation with Heterobifunctional PEG6

Due to its well-defined molecular weight (340.37 g/mol) and high purity (≥95%), HO-PEG6-CH2COOH serves as a reliable reference standard for analytical method development. It is used to calibrate size-exclusion chromatography (SEC), reverse-phase HPLC, and mass spectrometry (MS) systems for characterizing larger PEGylated biomolecules and drug conjugates . Procuring a highly pure, well-characterized batch ensures the accuracy and reproducibility of these critical quality control assays.

High-Throughput PROTAC Synthesis with Scalability

While the PEG6 chain itself is non-cleavable and stable in biological media, HO-PEG6-CH2COOH is a key starting material for engineering cleavable linkers. Researchers can use the reactive carboxylic acid handle to incorporate enzymatically or chemically labile groups (e.g., ester, disulfide, or peptide sequences), creating linkers that remain intact in circulation but release a payload upon internalization into a target cell .

Application
Selection Property
Validation Focus
PROTAC linker-length screening
Moderate PEG6 conformational span
Ternary complex ubiquitination efficiency
Oral PROTAC candidate development
tPSA and LogP within permeability window
Cellular permeability and solubility assays
Antibody-drug conjugate synthesis
Heterobifunctional OH/COOH architecture
DAR consistency and payload solubility
PROTAC library generation
Monodisperse, batch-analytical grade
SAR reproducibility and synthetic scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HO-Peg6-CH2cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.